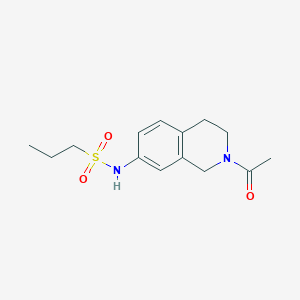

N-(2-乙酰-1,2,3,4-四氢异喹啉-7-基)丙磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of N-acetyl-1,2,3,4-tetrahydroisoquinoline sulfonamides, closely related to the compound , has been achieved through various methods. One notable approach involved the use of H6P2W18O62 as an acidic solid catalyst under room temperature and acidic conditions, leading to high yields in acetonitrile. This method provided crystals suitable for X-ray study, offering insights into the compound's synthesis and structural characteristics (Bougheloum et al., 2013). Additionally, Pictet-Spengler condensation has been utilized for the synthesis of 1,2,3,4-tetrahydroisoquinoline derivatives, further expanding the synthetic methodologies available for related compounds (Silveira et al., 1999).

Molecular Structure Analysis

The detailed molecular and crystal structure analysis of N-acetyl-1,2,3,4-tetrahydroisoquinoline-2-sulfonamide was presented, highlighting the role of intra- and intermolecular weak interactions. This research utilized X-ray crystallography and Hirshfeld surfaces analysis to elucidate different hydrogen bonds and π interactions, shedding light on the molecular structure of such compounds (Bougheloum et al., 2013).

Chemical Reactions and Properties

Research into the chemical reactions of related tetrahydroisoquinolines includes the exploration of their inhibitory effects on phenylethanolamine N-methyltransferase (PNMT), with studies revealing the importance of sulfonamide groups in enhancing inhibitory potency through favorable interactions with the enzyme (Grunewald et al., 2006). Additionally, the halosulfonylation of 1,7-enynes has been established as a method for synthesizing densely functionalized 3,4-dihydroquinolin-2(1H)-ones, showcasing the chemical versatility of these compounds (Zhu et al., 2016).

Physical Properties Analysis

The synthesis and antimicrobial evaluation of N-pyridinium, quinolinium, and isoquinolinium sulfonate derivatives provide insight into the physical properties of these compounds, including their solubility and ionic character. These properties are crucial for understanding the behavior of N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)propane-1-sulfonamide in various environments (Fadda et al., 2016).

Chemical Properties Analysis

The chemical properties of related compounds, such as their complexation with divalent metals, have been studied to understand their chelating abilities. This research offers valuable information on the reactivity and potential applications of sulfonamidoquinolines in metal complexation, which can be extrapolated to the chemical behavior of N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)propane-1-sulfonamide (Nakamura et al., 1984).

科学研究应用

合成和结构研究

- 一项研究描述了含有异喹啉基团的磺酸衍生物的合成,突出它们潜在的生物活性和中等抗菌活性(Fadda, El-Mekawy, & AbdelAal, 2016)。

- 另一项研究概述了一种新型纳米级N-磺酸催化剂在六氢喹啉合成中的高效利用,展示了催化剂的优异产率和可重复使用性(Goli-Jolodar, Shirini, & Seddighi, 2016)。

- 对N-乙酰基-1,2,3,4-四氢异喹啉-2-磺酰胺的合成和结构分析进行了探讨,重点关注分子和晶体结构,以了解分子内和分子间相互作用(Bougheloum et al., 2013)。

生物活性和应用

- 关于喹啉和异喹啉衍生物的研究显示它们在抗菌和抗真菌活性方面的潜力,表明它们在开发新的治疗药物方面的用途(Fadda, El-Mekawy, & AbdelAal, 2016)。

- 一项研究展示了N-磺酰基-1,2,3,4-四氢异喹啉硫脲衍生物的合成,揭示了它们对某些细胞系的细胞毒性潜力,为它们在癌症治疗中的潜力提供了见解(Pingaew et al., 2012)。

- 另一项调查涉及对o-碳硼烷取代的四氢异喹啉的合成,用于硼中子俘获疗法的潜在应用,突出了对特定治疗应用的功能基团修饰的重要性(Lee et al., 2006)。

作用机制

Target of Action

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)propane-1-sulfonamide is a derivative of 1,2,3,4-tetrahydroisoquinolines (THIQ), which are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders . The primary targets of this compound are yet to be identified.

Mode of Action

Thiq-based compounds are known to interact with their targets in a variety of ways, leading to changes in cellular function .

Biochemical Pathways

Thiq-based compounds are known to influence a range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Thiq-based compounds are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

属性

IUPAC Name |

N-(2-acetyl-3,4-dihydro-1H-isoquinolin-7-yl)propane-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O3S/c1-3-8-20(18,19)15-14-5-4-12-6-7-16(11(2)17)10-13(12)9-14/h4-5,9,15H,3,6-8,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTIVUSYQGGRPCP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)NC1=CC2=C(CCN(C2)C(=O)C)C=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxyphenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2494098.png)

![2-(2,4-Difluorophenyl)-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)acetamide](/img/structure/B2494104.png)